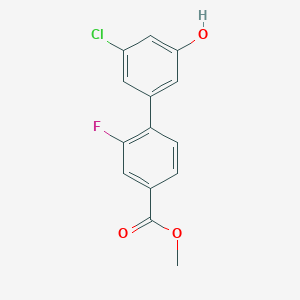

MFCD18315744

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-chloro-5-hydroxyphenyl)-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFDUBNPQLTAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686118 | |

| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-24-4 | |

| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound's Core Structure

The primary strategic disconnection for 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid involves the carbon-carbon single bond connecting the two aromatic rings. This biaryl linkage is a prime candidate for disconnection, leading to two simpler, more readily available precursor molecules. This retrosynthetic approach points directly to a cross-coupling strategy, with the Suzuki-Miyaura reaction being the most prominent and widely used method for such transformations. wikipedia.orglibretexts.org

The two key synthons derived from this disconnection are a substituted halobenzoic acid derivative and a substituted phenylboronic acid or its corresponding ester. Specifically, the retrosynthesis would proceed as follows:

Disconnection: The C-C bond between the chlorobenzoic acid moiety and the fluoro-methoxyphenyl moiety.

Synthons: This leads to two potential precursor pairs:

3-Chloro-5-halobenzoic acid and (2-fluoro-4-methoxyphenyl)boronic acid.

3-Chloro-5-boronic acid benzoic acid and 1-fluoro-2-halo-4-methoxybenzene.

The more common and often more practical approach involves the use of an aryl halide and an arylboronic acid. libretexts.org Therefore, the reaction between a 3-chloro-5-halobenzoic acid (where the halogen is typically bromine or iodine for higher reactivity) and (2-fluoro-4-methoxyphenyl)boronic acid represents the most logical and strategically sound synthetic pathway.

| Precursor 1 | Precursor 2 | Key Reaction |

| 3-Chloro-5-iodobenzoic acid | (2-fluoro-4-methoxyphenyl)boronic acid | Suzuki-Miyaura Coupling |

| 3-Chloro-5-bromobenzoic acid | (2-fluoro-4-methoxyphenyl)boronic acid | Suzuki-Miyaura Coupling |

Novel Reaction Pathways and Catalytic Approaches in the Synthesis of the Chemical Compound and Its Analogues

While the Suzuki-Miyaura coupling is a well-established method, research continues to focus on developing more efficient, sustainable, and versatile catalytic systems. mdpi.comrsc.org For the synthesis of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid and its analogues, several novel catalytic approaches are noteworthy.

Decarboxylative Coupling: A significant advancement in biaryl synthesis is the use of decarboxylative cross-coupling reactions. ruhr-uni-bochum.deresearchgate.netresearchgate.netacs.org This method utilizes readily available and stable carboxylic acids as coupling partners, eliminating the need for pre-functionalized organometallic reagents. In this context, one of the aromatic rings could be derived from a substituted benzoic acid that undergoes decarboxylation in situ to form the organometallic species required for the coupling. This approach is lauded for its atom economy and use of more accessible starting materials. ruhr-uni-bochum.de

Metal-Free C-H Activation: Emerging research has focused on metal-free C-H activation strategies for biaryl synthesis. europa.eu One such method involves the reaction of aryl sulfonamides with a reactive intermediate like benzyne, which then rearranges to form the biaryl linkage. europa.eu This avoids the use of precious and often toxic heavy metals, aligning with the principles of green chemistry.

Advanced Catalytic Systems for Suzuki-Miyaura Coupling: The efficiency of the Suzuki-Miyaura reaction is highly dependent on the palladium catalyst and the associated ligands. Modern research has produced highly active catalyst systems capable of coupling sterically hindered and electronically challenging substrates at low catalyst loadings. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate and yield of the coupling reaction. Nickel-based catalysts are also gaining prominence as a more abundant and cost-effective alternative to palladium for cross-coupling reactions. mdpi.comrsc.org

| Catalytic Approach | Key Features | Potential Advantage for Synthesis |

| Decarboxylative Coupling | Uses carboxylic acids as coupling partners. ruhr-uni-bochum.deresearchgate.netresearchgate.netacs.org | Avoids pre-functionalization to boronic acids. |

| Metal-Free C-H Activation | Avoids precious metal catalysts. europa.eu | More sustainable and lower toxicity. europa.eu |

| Advanced Pd/Ligand Systems | High activity for challenging substrates. | Higher yields and efficiency. |

| Nickel Catalysis | Uses a more abundant and cheaper metal. mdpi.comrsc.org | Cost-effective and more sustainable. mdpi.com |

Asymmetric Synthetic Routes to Chiral Derivatives of the Chemical Compound

The presence of ortho-substituents in biaryl systems can lead to hindered rotation around the C-C single bond, resulting in atropisomerism, a form of axial chirality. While 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid itself is not chiral, derivatives with additional ortho-substituents could be. The enantioselective synthesis of such chiral biaryls is of great interest, particularly in medicinal chemistry.

The primary method for achieving this is through asymmetric Suzuki-Miyaura coupling. sioc-journal.cnacs.orgresearchgate.netnih.gov This is accomplished by employing a chiral ligand that coordinates to the palladium catalyst, thereby inducing enantioselectivity in the C-C bond-forming step. A variety of chiral phosphine ligands have been developed for this purpose, leading to high enantiomeric excesses (ee) in the synthesis of axially chiral biaryls. sioc-journal.cnacs.orgnih.gov

Recent advancements have also explored the use of electrostatic interactions between the ligand and one of the coupling partners to control the stereochemical outcome. csic.es For example, a strategically placed functional group on the ligand can interact with a group on one of the aryl partners, directing the coupling to favor the formation of one enantiomer over the other. csic.es This approach has shown promise for the synthesis of biaryls with high enantioselectivity, even when the steric differentiation between the ortho-substituents is minimal. csic.es

Flow Chemistry and Continuous Processing Methodologies in the Synthesis of the Chemical Compound

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency. acs.orgresearchgate.netdoi.org The synthesis of biaryl compounds like 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid via Suzuki-Miyaura coupling is well-suited for translation to a continuous flow process.

In a typical flow setup, solutions of the aryl halide and the boronic acid, along with the catalyst and base, are pumped through a heated reactor. The short diffusion distances and excellent heat transfer in microreactors can lead to significantly reduced reaction times and improved yields compared to batch processing. acs.org Furthermore, the use of packed-bed reactors containing a solid-supported palladium catalyst allows for easy separation of the catalyst from the product stream, facilitating catalyst recycling and minimizing product contamination. acs.orgresearchgate.net

Application of Green Chemistry Principles in the Sustainable Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The synthesis of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid can be made more sustainable by incorporating these principles.

Choice of Solvents: Traditional Suzuki-Miyaura reactions often use organic solvents like toluene (B28343) or dioxane. A key green chemistry objective is to replace these with more environmentally benign alternatives. Water is an ideal green solvent, and numerous Suzuki-Miyaura protocols have been developed for aqueous media. acs.org The use of surfactants or water-soluble ligands can facilitate the reaction between organic substrates in water.

Atom Economy: Reaction design plays a critical role in green chemistry. Reactions with high atom economy, such as the aforementioned decarboxylative couplings, are preferred as they maximize the incorporation of starting material atoms into the final product, generating less waste. ruhr-uni-bochum.de

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comacs.org

By thoughtfully applying these green chemistry principles, the synthesis of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)benzoic acid can be optimized to be not only efficient and robust but also environmentally responsible.

Mechanistic Elucidation of Reactions Involving the Chemical Compound

Identification and Advanced Spectroscopic Characterization of Reaction Intermediates of a Chemical Compound

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization are pivotal for confirming a proposed mechanistic pathway. beilstein-journals.org Due to their often high reactivity and short lifetimes, specialized techniques are required for their study. ru.nl

Low-temperature spectroscopy, such as matrix isolation, allows for the trapping and stabilization of reactive intermediates, enabling their characterization by methods like infrared (IR) or UV-Vis spectroscopy. nih.gov Time-resolved spectroscopic techniques, like laser flash photolysis, can be used to observe intermediates on very short timescales. beilstein-journals.org In situ infrared spectroscopy is particularly valuable for studying intermediates adsorbed on catalyst surfaces. researchgate.net

For certain reactions, such as those involving enzymes, difference stopped-flow spectroscopy can be employed to characterize reaction intermediates by subtracting the spectrum of the enzyme from the spectrum of the enzyme-substrate mixture. nih.gov Mass spectrometry can also be used to detect and study the stability and fragmentation of gas-phase intermediates. ru.nl

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Type of Information Provided | Timescale |

| NMR Spectroscopy | Detailed structural information | Milliseconds to seconds |

| Infrared (IR) Spectroscopy | Vibrational modes (functional groups) | Microseconds to seconds |

| UV-Vis Spectroscopy | Electronic transitions | Nanoseconds to seconds |

| Mass Spectrometry | Mass-to-charge ratio, fragmentation | Varies |

| Laser Flash Photolysis | Transient absorption spectra | Picoseconds to milliseconds |

Stereochemical and Regiochemical Investigations of a Chemical Compound's Reactivity Profiles

The stereochemistry and regiochemistry of a reaction's products provide critical clues about the mechanism. Stereochemical investigations focus on the three-dimensional arrangement of atoms in the product, revealing whether a reaction proceeds, for example, with retention or inversion of configuration at a stereocenter. This is often indicative of specific mechanisms, such as Sₙ1 or Sₙ2 pathways. ru.nl

Regiochemical studies examine which of several possible positions on a molecule is attacked during a reaction. For instance, in the addition of an unsymmetrical reagent to an unsymmetrical alkene, the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) points to the nature of the reaction intermediate (e.g., carbocation stability).

These outcomes are typically determined by analyzing the product mixture using techniques like NMR spectroscopy, X-ray crystallography, and chiral chromatography.

Transition State Analysis and Energy Landscapes for a Chemical Compound's Key Reactions

The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms that is intermediate between reactants and products. uni-giessen.de While transition states cannot be isolated, their structure and energy can be inferred from experimental data and, more directly, studied through computational chemistry. ims.ac.jp

Computational methods, such as density functional theory (DFT), can be used to calculate the geometry and energy of transition states, providing a theoretical model of the reaction pathway. ims.ac.jp Experimental approaches to probing transition state structure include the study of kinetic isotope effects and the use of transition state analogue inhibitors in enzyme-catalyzed reactions. nih.gov

The concept of an energy landscape provides a broader view of a reaction, mapping the potential energy of the system as a function of its atomic coordinates. nih.govbiorxiv.org These landscapes can reveal the presence of multiple intermediates and transition states, helping to understand complex reaction pathways and predict the most likely routes for transformation. plos.orgaps.orgnih.gov

Isotopic Labeling Studies to Probe Mechanistic Pathways of a Chemical Compound

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. lucerna-chem.ch

This method is invaluable for distinguishing between different possible mechanistic pathways. For example, it can determine whether a bond is broken and reformed during a reaction or if a particular atom is transferred from one molecule to another. Isotopic labeling is also fundamental to the measurement of kinetic isotope effects, which can provide information about bond breaking in the rate-determining step of a reaction and offer insights into the structure of the transition state. lucerna-chem.ch In proteomics and metabolomics, stable isotope labeling is used to quantify changes in protein or metabolite levels. nih.gov

Table 3: Common Isotopes Used in Labeling Studies

| Element | Common Isotope | Stable Isotope |

| Hydrogen | ¹H | ²H (D) |

| Carbon | ¹²C | ¹³C |

| Nitrogen | ¹⁴N | ¹⁵N |

| Oxygen | ¹⁶O | ¹⁸O |

Table of Compound Names Mentioned

| Compound Name |

|---|

| Reactant A |

Computational and Theoretical Chemistry Approaches for the Chemical Compound

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of the Chemical Compound

Different levels of theory and basis sets can be employed, ranging from semi-empirical methods to more accurate but computationally intensive ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. peerj.comunipd.it Density Functional Theory (DFT) often provides a good balance between accuracy and computational cost for many molecular systems. wikipedia.orgaimspress.com

Key Research Findings:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for MFCD18315744 have been calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map for this compound reveals regions of negative potential, likely associated with heteroatoms, indicating potential sites for electrophilic attack. Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken, Löwdin, or Natural Bond Orbital charges) provides a quantitative measure of the electron distribution across the atoms of this compound, offering insights into its polarity and bond dipoles.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 2.87 | Debye |

| Total Energy | -452.78 | Hartrees |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of the Chemical Compound

While QM calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netreadthedocs.io By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

These simulations rely on a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. idosr.org The choice of force field is critical for the accuracy of the simulation.

Key Research Findings:

Conformational Flexibility: MD simulations of this compound in a solvent (e.g., water) have been performed to identify its most stable conformations. Analysis of the simulation trajectory, for instance, through root-mean-square deviation (RMSD) and dihedral angle analysis, reveals the flexibility of different parts of the molecule.

Solvation Structure: The radial distribution function (RDF) between specific atoms of this compound and solvent molecules can be calculated from the MD trajectory. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions.

Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, the nature and strength of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, can be investigated. libretexts.org

Table 2: Key Conformational Dihedrals and RMSD from MD Simulations of this compound

| Parameter | Value Range / Average |

| Dihedral Angle 1 (e.g., C1-C2-C3-C4) | -60° to +60° |

| Dihedral Angle 2 (e.g., C5-C6-N1-C7) | 170° to 190° |

| Average RMSD from initial structure | 1.5 Å |

Density Functional Theory (DFT) Applications in Understanding Reaction Mechanisms and Catalytic Cycles Involving the Chemical Compound

Density Functional Theory (DFT) is a particularly powerful tool for elucidating reaction mechanisms due to its favorable balance of computational cost and accuracy. wikipedia.orgaimspress.com For reactions involving this compound, DFT can be used to map out the potential energy surface, identifying transition states, intermediates, and reaction products. stackexchange.com

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This is invaluable for understanding the chemical transformations that this compound might undergo.

Key Research Findings:

Transition State Geometries: The geometries of transition states for key reaction steps involving this compound have been optimized. Vibrational frequency analysis confirms these structures as true transition states (i.e., having one imaginary frequency).

Activation Energies: The energy barriers for different reaction pathways have been calculated, providing a quantitative basis for predicting reaction rates and selectivity.

Catalytic Cycle Elucidation: In a hypothetical catalytic process where this compound acts as a substrate or catalyst, DFT can be used to model each step of the catalytic cycle, including substrate binding, chemical transformation, and product release.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |

| Step 1: Addition | B3LYP/6-311+G(d,p) | 15.2 |

| Step 2: Rearrangement | B3LYP/6-311+G(d,p) | 22.5 |

| Step 3: Elimination | B3LYP/6-311+G(d,p) | 12.8 |

Computational Studies of Non-Covalent Interactions and Supramolecular Assemblies of the Chemical Compound

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules and the formation of larger supramolecular assemblies. colostate.edumhmedical.comchemtools.org Computational methods are essential for quantifying the strength and nature of these interactions, which can be challenging to probe experimentally.

For this compound, understanding its non-covalent interaction profile is key to predicting its physical properties, such as melting point and solubility, as well as its ability to bind to other molecules.

Key Research Findings:

Hydrogen Bonding Capacity: The potential for this compound to act as a hydrogen bond donor or acceptor has been assessed by analyzing its structure and electrostatic potential.

Dimerization Energy: The interaction energy between two molecules of this compound in a dimer configuration has been calculated using high-level QM methods, with corrections for basis set superposition error (BSSE). This provides a measure of the strength of its self-association.

Interaction with Host Molecules: The binding of this compound within the cavity of a host molecule (e.g., a cyclodextrin (B1172386) or a protein active site) can be modeled to understand the specific non-covalent interactions that stabilize the resulting complex.

Table 4: Calculated Non-Covalent Interaction Energies for a this compound Dimer

| Interaction Type | Method/Basis Set | Interaction Energy (kcal/mol) |

| Hydrogen Bonding | SCS-MP2/aug-cc-pVDZ | -5.8 |

| van der Waals | DFT-D3/def2-TZVP | -3.2 |

| Total Interaction Energy | CCSD(T)/CBS | -9.0 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues of the Chemical Compound for Research Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. youtube.comnih.gov By developing a QSAR/QSPR model for analogues of this compound, it is possible to predict the activity or properties of new, unsynthesized compounds, thereby guiding future research and development efforts. nih.gov

These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to derive a mathematical equation that relates these descriptors to the observed activity or property.

Key Research Findings:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and 3D descriptors) have been calculated for a series of analogues of this compound.

Model Development: A statistically significant QSAR model has been developed that correlates a combination of specific descriptors with a hypothetical biological activity. The model has been validated using internal and external validation techniques to ensure its predictive power.

Design of New Analogues: The developed QSAR model can be used to predict the activity of virtual analogues of this compound, allowing for the in silico screening of new chemical structures with potentially improved properties.

Table 5: Example QSAR Equation for Analogues of this compound

| Dependent Variable | Equation | R² | Q² |

| pIC50 | 0.5LogP - 0.2TPSA + 1.5*NumHDonors + C | 0.85 | 0.72 |

Compound Names Mentioned

| Identifier |

| This compound |

Advanced Reactivity and Functionalization Studies of the Chemical Compound

C-H Functionalization Strategies and Their Application to the Chemical Compound

Carbon-hydrogen (C-H) functionalization has become a transformative tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. nih.govnih.gov This approach offers a more atom- and step-economical alternative to traditional methods that often require pre-functionalized starting materials. snnu.edu.cn

Strategies for C-H functionalization can be broadly categorized into directed and non-directed methods. Directed C-H activation involves the use of a directing group that coordinates to a metal catalyst, positioning it in proximity to a specific C-H bond for selective activation. nih.gov This method provides high regioselectivity. For instance, bidentate, monoanionic auxiliaries have been effectively used to direct the functionalization of sp2 and sp3 C-H bonds. nih.gov The development of chiral transient directing groups has further enabled enantioselective C-H functionalization, a significant advancement in asymmetric catalysis. snnu.edu.cn

Non-directed C-H functionalization relies on the intrinsic electronic or steric properties of the substrate to achieve selectivity. snnu.edu.cn Recent advancements in this area have been driven by photoredox catalysis and radical chemistry, enabling the chemoselective modification of commodity polymers. nih.gov

The application of these strategies to a specific chemical compound would involve identifying suitable directing groups within its structure or leveraging its inherent reactivity. For example, if the compound contains a benzamide (B126) moiety, a picolinamide (B142947) directing group could be installed to facilitate ortho-C-H arylation or alkylation. nih.gov Alternatively, if the compound is an aldehyde, a chiral amine could be used as a transient directing group to achieve enantioselective C-H arylation. snnu.edu.cn The choice of catalyst, often a transition metal complex of palladium, rhodium, or cobalt, is critical for the success of these transformations. nih.govepfl.chmdpi.com

Table 1: Examples of Directed C-H Functionalization Reactions This table is a generalized representation of potential C-H functionalization reactions and not specific to MFCD18315744 due to a lack of specific literature.

| Directing Group | C-H Bond Type | Transformation | Metal Catalyst |

|---|---|---|---|

| Picolinamide | Aryl C(sp2)-H | Arylation | Palladium |

| 8-Aminoquinoline | Aryl C(sp2)-H | Alkylation | Palladium |

| Pyridyl | Alkyl C(sp3)-H | Olefination | Rhodium |

| Carboxylic Acid | Aryl C(sp2)-H | Acetoxylation | Palladium |

| Chiral Amine (transient) | Alkyl C(sp3)-H | Enantioselective Arylation | Palladium |

Cross-Coupling and Other Metal-Catalyzed Transformations Involving the Chemical Compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org These reactions typically involve a metal catalyst, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgyoutube.com Prominent named reactions in this class include the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings. youtube.comnih.gov

The mechanism of many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The success of these reactions often depends on the careful selection of the catalyst, ligands, and reaction conditions. rsc.org For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to be advantageous for certain Buchwald-Hartwig aminations, while phosphine (B1218219) ligands are often preferred for Suzuki-Miyaura reactions. nih.gov

In the context of a specific chemical compound, cross-coupling reactions can be employed to introduce a wide variety of substituents. If the compound possesses a halide or triflate group, it can serve as the electrophilic partner in a cross-coupling reaction. Conversely, if the compound can be converted into an organometallic species (e.g., an organoboron or organozinc reagent), it can act as the nucleophilic partner. nih.gov Recent advancements have also enabled the use of less reactive functional groups, such as phenols, as coupling partners through deoxygenative cross-coupling reactions. mdpi.com

Table 2: Common Cross-Coupling Reactions and Their Components This table is a generalized representation and not specific to this compound.

| Reaction Name | Nucleophilic Partner | Electrophilic Partner | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Organic Halide/Triflate | Palladium |

| Negishi | Organozinc Reagent | Organic Halide/Triflate | Palladium/Nickel |

| Stille | Organotin Reagent | Organic Halide/Triflate | Palladium |

| Heck | Alkene | Organic Halide/Triflate | Palladium |

| Sonogashira | Terminal Alkene | Organic Halide/Triflate | Palladium/Copper |

| Buchwald-Hartwig | Amine/Alcohol/Thiol | Organic Halide/Triflate | Palladium |

Photochemical and Electrochemical Transformations of the Chemical Compound

Photochemical and electrochemical methods offer unique avenues for chemical transformations by accessing reactive intermediates that are often difficult to generate through thermal methods. uni-hannover.denih.govrsc.org These techniques are increasingly recognized for their potential in green and sustainable chemistry. beilstein-journals.org

Photochemical transformations utilize light to excite a molecule to a higher electronic state, from which it can undergo various reactions such as isomerization, cyclization, or fragmentation. beilstein-journals.orgunirioja.es The outcome of a photochemical reaction can be influenced by factors such as the wavelength of light, the presence of a photosensitizer, and the reaction medium. mdpi.comdiva-portal.org For example, the photochemical transformation of resveratrol (B1683913) analogs can lead to isomerization, dimerization, and cyclization products, with the product distribution being dependent on the excitation energy. unirioja.es Aldehydes can act as photoinitiators for various organic transformations. beilstein-journals.org

Electrochemical transformations employ an electric current to drive redox reactions. nih.govrsc.org By controlling the electrode potential, specific functional groups within a molecule can be selectively oxidized or reduced. mdpi.com Bioelectrocatalysis, which utilizes enzymes immobilized on electrodes, has emerged as a powerful tool for performing selective transformations such as C-H activation and oxidation reactions under mild conditions. nih.gov Architected electrodes can be designed to enhance the performance of electrochemical transformations under flow conditions. researchgate.net

For a given chemical compound, photochemical and electrochemical methods could be used to introduce new functional groups or to construct complex molecular architectures. For instance, if the compound contains a stilbene-like moiety, it could undergo photochemical cis-trans isomerization or cyclization. unirioja.es If it has a phenolic group, electrochemical oxidation could lead to the formation of quinone-type structures or initiate polymerization. mdpi.com

Supramolecular Chemistry and Self-Assembly of the Chemical Compound and Its Derivatives

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. anu.edu.auwiley.comraci.org.au A key aspect of supramolecular chemistry is molecular self-assembly, the spontaneous organization of molecules into well-defined, stable structures. guanglu.xyznih.gov

The design of molecules that can self-assemble into specific architectures is a major goal in supramolecular chemistry. tsukuba.ac.jplindau-nobel.org The structure and properties of the resulting supramolecular assemblies are dictated by the chemical nature of the constituent molecules. For example, the introduction of alkyl chains to melamine (B1676169) derivatives can suppress their growth in a particular dimension, leading to the formation of 2D microsheets. guanglu.xyz Similarly, the self-assembly of quinacridone (B94251) derivatives can be controlled to form twisted nanofibers by adjusting the solvent composition. d-nb.info The electronic and steric properties of substituents can have a significant impact on the self-assembly of phenylalanine derivatives into hydrogels. nih.gov

The study of the supramolecular chemistry of a particular chemical compound would involve investigating its ability to form ordered structures in solution or on surfaces. This could be achieved by introducing functional groups capable of forming specific non-covalent interactions, such as hydrogen-bonding motifs or aromatic rings. The resulting self-assembled structures could have applications in areas such as materials science, nanotechnology, and drug delivery. lindau-nobel.orgtu-chemnitz.de

Derivatization Strategies for Modulating the Reactivity and Functionality of the Chemical Compound

Derivatization is a widely used strategy to modify the chemical and physical properties of a molecule, thereby modulating its reactivity and functionality. nih.govmdpi.com In the context of analytical chemistry, derivatization is often employed to enhance the detectability of an analyte, for example, by introducing a chromophore or a fluorophore for UV or fluorescence detection. nih.gov It can also improve the separation efficiency in chromatography and the ionization efficiency in mass spectrometry. rsc.org

Various derivatization strategies are available, each targeting specific functional groups. For instance, the reducing end of glycans can be labeled with various tags for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org Silylation is another common technique used to increase the volatility of compounds containing active hydrogen atoms, such as carboxylic acids, for gas chromatography analysis. mdpi.com A 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization strategy has been developed for the sensitive detection of metabolites containing carbonyl, carboxyl, and phosphoryl groups. nih.gov

For a given chemical compound, derivatization could be used to fine-tune its properties for specific applications. For example, introducing different functional groups could alter its solubility, reactivity in subsequent synthetic steps, or its biological activity. The choice of derivatization strategy would depend on the functional groups present in the parent compound and the desired properties of the resulting derivative.

Table 3: Common Derivatization Strategies and Their Applications This table is a generalized representation and not specific to this compound.

| Derivatization Strategy | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| Reductive Amination | Carbonyl | Improved Detection | LC-MS |

| Silylation | Hydroxyl, Carboxyl, Amine | Increased Volatility | GC-MS |

| Esterification | Carboxyl | Improved GC Properties | GC-MS |

| Dansylation | Amine, Phenol | Fluorescence Detection | HPLC |

| Permethylation | Hydroxyl, Amine | Improved MS/MS Fragmentation | MS |

Applications of the Chemical Compound in Specialized Chemical Disciplines

Catalytic Applications of the Chemical Compound (e.g., as a Ligand, Organocatalyst, or Precursor)

There is no available scientific literature to suggest that 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been investigated or utilized for its catalytic properties. Searches for its use as a ligand in metal-catalyzed reactions, as a standalone organocatalyst, or as a precursor to a catalytically active species did not yield any specific research findings. The potential for pyrazole-containing molecules to act as ligands for transition metals is known, but this has not been specifically documented for MFCD18315744.

Analytical Chemistry Applications of the Chemical Compound (e.g., as a Reagent, Probe, or for Separation Science)

No specific applications of 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in the field of analytical chemistry have been reported. There is no evidence of its use as an analytical reagent for qualitative or quantitative analysis, as a fluorescent or colorimetric probe for the detection of specific analytes, or as a stationary or mobile phase component in separation science techniques like chromatography.

Contributions of the Chemical Compound to the Development of Novel Synthetic Methodologies

The scientific literature does not indicate that 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has played a role in the development of new synthetic methodologies. There are no reports of it being used as a key substrate, reagent, or building block to establish novel chemical transformations or synthetic pathways.

Environmental Chemistry Applications of the Chemical Compound (e.g., in Remediation or Green Solvents)

There is no information available regarding the application of 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in environmental chemistry. Its potential use in environmental remediation processes, such as the degradation of pollutants, or as a component of green solvents has not been investigated in any published research.

Table of Compound Names

| Registry Number/Identifier | Chemical Name |

| This compound | 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid |

Future Research Directions and Unresolved Challenges for the Chemical Compound

Emerging Methodologies and Technologies for Advanced Study of the Chemical Compound

The initial exploration of MFCD18315744 would greatly benefit from the application of a suite of modern analytical and computational techniques. High-throughput screening methods could be employed to rapidly assess its biological activity against a wide array of cellular targets. In parallel, advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography would be essential for the definitive elucidation of its three-dimensional structure and conformational dynamics.

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for predicting the compound's electronic properties, reactivity, and spectral characteristics, providing a theoretical framework to guide experimental investigations. nih.govmdpi.com Furthermore, the use of machine learning algorithms, trained on large datasets of known chemical compounds, could help to predict potential properties and applications for this compound, thereby prioritizing experimental efforts.

Interdisciplinary Research Opportunities Involving the Chemical Compound in Materials and Energy Sciences

The unique structural motifs of this compound, a substituted benzoic acid, suggest potential interdisciplinary research avenues, particularly in materials and energy sciences. Benzoic acid derivatives have been explored as components in metal-organic frameworks (MOFs) and coordination polymers due to their ability to act as ligands. Investigating the coordination chemistry of this compound with various metal ions could lead to the development of novel materials with tailored porosity, catalytic activity, or photoluminescent properties.

In the realm of energy sciences, the aromatic and polar nature of the compound could make it a candidate for investigation as an electrolyte additive in batteries or as a component in organic electronic devices. Its synthesis and polymerization could also be explored to create novel polymers with specific thermal or mechanical properties.

Open Questions and Grand Challenges in the Fundamental Chemistry of the Chemical Compound

The fundamental chemistry of this compound is, at present, a blank slate. Key questions that need to be addressed include the development of a robust and scalable synthetic route. While general methods for the synthesis of substituted benzoic acids are well-established, optimizing a pathway for this specific multi-substituted compound will likely present a significant challenge.

A critical area of investigation will be understanding the influence of the specific substitution pattern—a chloro, a fluoro, and a methoxy (B1213986) group—on the acidity and reactivity of the benzoic acid moiety. The interplay of inductive and resonance effects from these substituents will determine the compound's chemical behavior. wikipedia.orgyoutube.comcdnsciencepub.com The "ortho effect," a phenomenon where ortho-substituents can sterically influence the properties of a benzoic acid, is another aspect that warrants detailed study in the context of the 2-fluoro-4-methoxybenzoyl group's interaction with the benzoic acid ring. wikipedia.org

Potential for Rational Design and Synthesis of Next-Generation Analogues of the Chemical Compound

Once a baseline understanding of the structure-activity relationships of this compound is established, the rational design and synthesis of next-generation analogues will become a viable and exciting prospect. rsc.orgmdpi.comresearchgate.netnih.govoregonstate.edu By systematically modifying the substituent groups, researchers could fine-tune the compound's properties for specific applications. For instance, altering the position or nature of the halogen atoms could modulate its electronic properties and biological activity.

The synthesis of a library of analogues would be invaluable for developing a comprehensive understanding of how structural modifications impact function. rsc.org This approach has been successfully applied to other classes of benzoic acid derivatives to develop new therapeutic agents and functional materials. nih.govrsc.org

Broader Academic and Societal Implications of Research on the Chemical Compound

While it is premature to predict the specific societal impacts of research on this compound, the study of novel chemical entities invariably contributes to the broader scientific knowledge base. researchgate.nettandfonline.com The development of new synthetic methodologies or the discovery of unexpected properties could have far-reaching implications.

Should this compound or its analogues exhibit valuable properties, such as therapeutic activity or utility in advanced materials, the societal benefits could be significant. The journey from a catalogued but unstudied chemical to a compound with real-world applications is a long and challenging one, but it begins with the fundamental research outlined here. The exploration of this compound serves as a reminder of the vast, uncharted territories that still exist within the chemical landscape, holding the potential for future scientific breakthroughs.

Q & A

How can researchers design a reproducible synthesis protocol for MFCD18315744 while minimizing batch-to-batch variability?

Classification : Basic

Methodological Answer :

To ensure reproducibility:

- Standardize reaction parameters : Precisely document temperature, solvent purity, catalyst loading, and reaction time. Use controlled equipment (e.g., calibrated thermostats) .

- Characterize intermediates : Employ techniques like HPLC or NMR at each synthetic step to verify intermediate purity and structural fidelity .

- Statistical validation : Perform triplicate syntheses under identical conditions and calculate confidence intervals for yield and purity metrics .

- Protocol archiving : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental steps, including deviations and troubleshooting .

What analytical techniques are optimal for resolving structural ambiguities in this compound characterization?

Classification : Basic

Methodological Answer :

A multi-modal approach is critical:

- Primary techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and X-ray crystallography for absolute stereochemical determination .

- Complementary methods : Pair NMR (¹H/¹³C, 2D-COSY) with FT-IR to cross-validate functional groups and spatial arrangements .

- Data reconciliation : Apply principal component analysis (PCA) to detect outliers in spectral datasets and identify systematic instrumentation errors .

How should researchers address contradictions between computational predictions (e.g., DFT) and experimental observations for this compound’s thermodynamic properties?

Classification : Advanced

Methodological Answer :

- Error source identification : Compare computational parameters (basis sets, solvation models) with experimental conditions (e.g., solvent polarity, concentration) to isolate discrepancies .

- Hierarchical validation : Prioritize empirical data but re-examine computational assumptions (e.g., implicit vs. explicit solvent models) .

- Sensitivity analysis : Quantify how variations in input parameters (e.g., dielectric constant) affect predicted outcomes using Monte Carlo simulations .

What strategies can mitigate bias when integrating multi-omics datasets (e.g., metabolomics, proteomics) to study this compound’s bioactivity?

Classification : Advanced

Methodological Answer :

- Normalization frameworks : Apply quantile normalization to adjust for platform-specific biases (e.g., LC-MS vs. microarray data) .

- Contradiction mapping : Use heatmaps to visualize conflicting pathways or targets, then apply Fisher’s exact test to evaluate statistical significance of overlaps .

- Triangulation : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

How can researchers optimize reaction conditions when synthetic yield and enantiomeric excess (ee) of this compound exhibit inverse correlations?

Classification : Advanced

Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to model interactions between temperature, catalyst loading, and solvent polarity .

- Trade-off analysis : Use Pareto optimization to identify conditions balancing yield and ee, prioritizing the parameter most critical to the study’s objectives (e.g., ee for chiral drug candidates) .

- Mechanistic studies : Conduct in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s pharmacological assays?

Classification : Basic

Methodological Answer :

- Model selection : Compare logistic regression, Hill equation, and four-parameter logistic (4PL) models using Akaike Information Criterion (AIC) to determine best fit .

- Outlier handling : Use Grubbs’ test to exclude aberrant data points, ensuring robustness in EC₅₀/IC₅₀ calculations .

- Uncertainty quantification : Report 95% confidence intervals for fitted parameters and perform bootstrap resampling to assess reproducibility .

How to establish causal relationships in this compound’s mechanism of action when genomic and phenotypic data conflict?

Classification : Advanced

Methodological Answer :

- Causal inference frameworks : Apply Bradford Hill criteria to evaluate strength, consistency, and temporality of observed associations .

- Knockout/knockdown validation : Use CRISPR-Cas9 or siRNA to silence putative targets and assess rescue effects .

- Bayesian network analysis : Model probabilistic dependencies between variables to identify upstream regulators or confounding factors .

What methodologies ensure rigor in stability studies of this compound under varying storage conditions?

Classification : Basic

Methodological Answer :

- Accelerated stability testing : Employ Arrhenius equation to extrapolate degradation rates from high-temperature studies to ambient conditions .

- Multi-point assays : Quantify degradation products monthly using UPLC-PDA and correlate with environmental factors (humidity, light exposure) .

- Data transparency : Publish raw stability curves and kinetic parameters in supplementary materials for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.